P-gp inhibitor 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

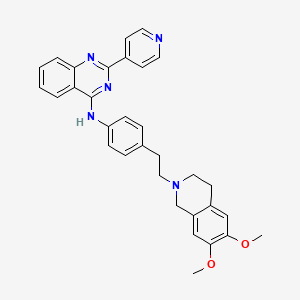

Molecular Formula |

C32H31N5O2 |

|---|---|

Molecular Weight |

517.6 g/mol |

IUPAC Name |

N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-2-pyridin-4-ylquinazolin-4-amine |

InChI |

InChI=1S/C32H31N5O2/c1-38-29-19-24-14-18-37(21-25(24)20-30(29)39-2)17-13-22-7-9-26(10-8-22)34-32-27-5-3-4-6-28(27)35-31(36-32)23-11-15-33-16-12-23/h3-12,15-16,19-20H,13-14,17-18,21H2,1-2H3,(H,34,35,36) |

InChI Key |

TXKOCTPGTLRGNL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)NC4=NC(=NC5=CC=CC=C54)C6=CC=NC=C6)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of P-glycoprotein Inhibitors: A Technical Guide Featuring Tariquidar

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1, is a member of the ATP-binding cassette (ABC) transporter superfamily.[1] Functioning as an ATP-dependent efflux pump, P-gp is a transmembrane protein that actively transports a wide array of structurally diverse xenobiotic compounds out of cells.[1][2] This mechanism plays a crucial role in limiting the oral bioavailability of drugs, restricting their entry across the blood-brain barrier, and facilitating their elimination.[3] However, in oncology, the overexpression of P-gp in cancer cells is a primary mechanism of multidrug resistance (MDR), leading to decreased intracellular accumulation of chemotherapeutic agents and subsequent treatment failure.[2][3]

P-gp inhibitors are compounds designed to block this efflux mechanism, thereby increasing the intracellular concentration and efficacy of therapeutic drugs.[2] This technical guide provides an in-depth exploration of the mechanism of action of P-gp inhibitors, using the potent, third-generation, noncompetitive inhibitor Tariquidar (XR9576) as a primary example.

Core Mechanism of P-glycoprotein Function

The transport of substrates by P-gp is an active process fueled by the hydrolysis of ATP. The protein consists of two transmembrane domains (TMDs) that form the substrate-binding pocket and two cytosolic nucleotide-binding domains (NBDs) that bind and hydrolyze ATP.[4] The transport cycle can be broadly described in the following steps:

-

Resting State: P-gp is in an inward-facing conformation, ready to bind a substrate from the cytoplasm or the inner leaflet of the cell membrane.[5]

-

Substrate and ATP Binding: A substrate enters the binding pocket within the TMDs. Concurrently, two ATP molecules bind to the NBDs.[5]

-

Conformational Change: ATP binding induces the dimerization of the NBDs, which triggers a major conformational change in the TMDs, shifting the protein to an outward-facing conformation.[5][6]

-

Substrate Efflux: In the outward-facing state, the substrate is released into the extracellular space.[5]

-

ATP Hydrolysis and Reset: ATP is hydrolyzed to ADP and inorganic phosphate (Pi). This hydrolysis event, followed by the release of ADP and Pi, resets P-gp to its original inward-facing conformation, ready for another transport cycle.[1][5]

// Arrange nodes Pgp_Inward -> Pgp_Bound [style=invis]; Pgp_Bound -> Pgp_Outward [style=invis];

// Nodes Inward_Open [label="1. Inward-Facing Open State", fillcolor="#FFFFFF", fontcolor="#202124"]; Substrate_ATP_Bound [label="2. Substrate & ATP Binding", fillcolor="#FFFFFF", fontcolor="#202124"]; Outward_Open [label="3. Outward-Facing Open State", fillcolor="#FFFFFF", fontcolor="#202124"]; Reset [label="4. Reset to Inward-Facing", fillcolor="#FFFFFF", fontcolor="#202124"];

// Inputs and Outputs Substrate_In [label="Substrate\n(from Cytoplasm)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ATP_In [label="2 ATP", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Substrate_Out [label="Substrate\n(to Extracellular)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ADP_Out [label="2 ADP + 2 Pi", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Substrate_In -> Inward_Open; ATP_In -> Inward_Open; Inward_Open -> Substrate_ATP_Bound [label="Binding Induces\nConformational Change", color="#34A853"]; Substrate_ATP_Bound -> Outward_Open [label="ATP Hydrolysis\nDrives Translocation", color="#34A853"]; Outward_Open -> Substrate_Out; Outward_Open -> Reset [label="Product Release", color="#34A853"]; Reset -> ADP_Out; Reset -> Inward_Open [label="Cycle Repeats", color="#4285F4", style=dashed]; } caption: "The P-glycoprotein transport cycle."

Mechanism of Action of Tariquidar

Tariquidar is a highly potent and selective third-generation P-gp inhibitor.[7][8] Its mechanism of action is noncompetitive, meaning it does not directly compete with transport substrates for the same binding site.[2] Instead, Tariquidar binds with very high affinity (Kd = 5.1 nM) to P-gp, locking the transporter in a specific conformation.[7]

Recent studies suggest that Tariquidar inhibits P-gp by blocking its transition from the closed to the open, outward-facing conformation during the catalytic cycle.[9] This action effectively stalls the pump, preventing the efflux of co-administered drug substrates. Interestingly, while it potently inhibits the transport function of P-gp, Tariquidar can activate its ATPase activity, suggesting it uncouples ATP hydrolysis from substrate transport.[9][10] This dual action—inhibiting transport while stimulating non-productive ATP consumption—makes it a highly effective modulator of P-gp activity.

// Nodes Pgp_Cycle [label="Normal P-gp\nTransport Cycle", fillcolor="#FFFFFF", fontcolor="#202124"]; Tariquidar [label="Tariquidar", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pgp_Inhibited [label="P-gp Locked in\nClosed Conformation", fillcolor="#F1F3F4", fontcolor="#202124", shape=Mdiamond]; No_Efflux [label="Substrate Efflux\nBlocked", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ATPase_Activity [label="Non-productive\nATPase Activity", fillcolor="#FBBC05", fontcolor="#202124"]; Drug_Accumulation [label="Increased Intracellular\nDrug Concentration", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Tariquidar -> Pgp_Cycle [label="Binds to P-gp\n(noncompetitive)"]; Pgp_Cycle -> Pgp_Inhibited [label="Inhibits transition\nto open state", color="#EA4335"]; Pgp_Inhibited -> No_Efflux; Pgp_Inhibited -> ATPase_Activity; No_Efflux -> Drug_Accumulation; } caption: "Mechanism of Tariquidar inhibition."

Quantitative Data on Tariquidar Activity

The potency of P-gp inhibitors is quantified using several key parameters, including binding affinity (Kd), the concentration required to inhibit ATPase activity by 50% (IC50), and the effective concentration to restore drug accumulation by 50% (EC50).

| Parameter | Value | Cell Line / System | Comments | Reference |

| Binding Affinity (Kd) | 5.1 nM | CHrB30 Cells | Demonstrates high-affinity binding to P-gp. | [2][7] |

| ATPase Activity (IC50) | 43 ± 9 nM | P-gp Membranes | Inhibits vanadate-sensitive ATPase activity by 60-70%. | [2][7] |

| Drug Accumulation (EC50) | 487 nM | CHrB30 Cells | Effective concentration for increasing steady-state accumulation of cytotoxic drugs. | [2] |

| Reversal of Resistance | 25 - 80 nM | MDR Cell Lines | Concentration range for complete reversal of resistance to drugs like doxorubicin and paclitaxel. | [2][7] |

| Paclitaxel Sensitization | >10 nM | KB-8-5-11 (human P-gp) | Significantly decreases the IC50 of paclitaxel. | [11] |

| Rhodamine 123 Accumulation | ~40 nM | KB-8-5-11 (human P-gp) | Concentration that significantly increases intracellular accumulation of Rhodamine 123. | [11] |

Experimental Protocols

The characterization of P-gp inhibitors relies on a suite of in vitro assays. The following are detailed methodologies for key experiments.

P-gp ATPase Activity Assay

This assay measures the effect of a test compound on the ATP hydrolysis rate of P-gp, which is an indicator of interaction with the transporter.

Principle: ABC transporters like P-gp hydrolyze ATP to drive substrate efflux, releasing inorganic phosphate (Pi). The amount of Pi produced is proportional to the transporter's activity. The assay measures the vanadate-sensitive portion of ATPase activity, as sodium orthovanadate is a known inhibitor of P-gp.[12] Compounds can either stimulate or inhibit this basal ATPase activity.

Methodology:

-

Preparation: Use purified membrane vesicles from insect or mammalian cells overexpressing human P-gp.[12]

-

Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM DTT, 10 mM MgCl2).

-

Assay Setup:

-

Add P-gp containing membranes to wells of a 96-well plate.

-

Add the test compound (e.g., Tariquidar) at various concentrations. Include a positive control (e.g., verapamil) and a negative (no compound) control.

-

To distinguish P-gp specific activity, run parallel reactions in the presence of sodium orthovanadate (a P-gp inhibitor).

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

-

Initiation: Start the reaction by adding a final concentration of 5 mM Mg-ATP.

-

Incubation: Incubate the plate at 37°C for 20-40 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

-

Termination: Stop the reaction by adding an equal volume of 5% SDS solution.

-

Phosphate Detection: Add a colorimetric reagent (e.g., a solution containing ammonium molybdate, sulfuric acid, and ascorbic acid) to detect the liberated inorganic phosphate. The resulting complex can be measured spectrophotometrically at a wavelength of 620-800 nm.

-

Data Analysis: Calculate the vanadate-sensitive ATPase activity by subtracting the activity in the presence of vanadate from the total activity. Plot the percent inhibition of ATPase activity against the inhibitor concentration to determine the IC50 value.[2]

Cellular Drug Accumulation Assay (Rhodamine 123)

This assay directly measures the ability of an inhibitor to block P-gp's efflux function, leading to the accumulation of a fluorescent substrate inside P-gp-overexpressing cells.

Principle: Rhodamine 123 is a fluorescent dye and a well-known P-gp substrate. In cells overexpressing P-gp, Rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. An effective P-gp inhibitor will block this efflux, causing the dye to accumulate inside the cells, which can be quantified by flow cytometry or fluorescence microscopy.[11][13]

Methodology:

-

Cell Culture: Use a P-gp overexpressing cell line (e.g., MCF7/ADR, KB-8-5-11) and its corresponding parental (non-overexpressing) cell line as a control. Seed cells in 24- or 96-well plates and grow to ~80-90% confluency.

-

Preparation: Prepare solutions of the test inhibitor (e.g., Tariquidar) at various concentrations in a suitable buffer (e.g., serum-free media). Prepare a solution of Rhodamine 123 (e.g., 1-5 µM).

-

Incubation:

-

Wash the cells with warm buffer (e.g., PBS).

-

Add the inhibitor solutions to the cells and pre-incubate for 30-60 minutes at 37°C.

-

Add the Rhodamine 123 solution to all wells (still in the presence of the inhibitor) and incubate for an additional 30-90 minutes at 37°C.

-

-

Termination and Washing:

-

Terminate the accumulation by aspirating the media and placing the plate on ice.

-

Wash the cells three times with ice-cold PBS to remove extracellular dye.

-

-

Cell Lysis: Lyse the cells using a lysis buffer (e.g., 1% Triton X-100 in PBS).

-

Quantification: Measure the intracellular fluorescence using a fluorescence plate reader (Excitation ~485 nm, Emission ~525 nm).

-

Data Analysis: Normalize the fluorescence signal to the protein content in each well. Plot the increase in fluorescence (as a percentage of the control without inhibitor) against the inhibitor concentration to determine the EC50 value.[2]

Conclusion

P-glycoprotein inhibitors represent a critical strategy for overcoming multidrug resistance in cancer and improving the pharmacokinetics of numerous drugs. The mechanism of potent, third-generation inhibitors like Tariquidar involves a noncompetitive interaction that locks the P-gp transporter, thereby inhibiting its substrate efflux function. This guide provides a foundational understanding of this mechanism, supported by quantitative data and detailed experimental protocols essential for researchers in pharmacology and drug development. The continued study and development of P-gp inhibitors hold significant promise for enhancing the efficacy of existing and future therapeutic agents.

References

- 1. P-glycoprotein - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. P-gp Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Tariquidar inhibits P-glycoprotein drug efflux but activates ATPase activity by blocking transition to an open conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Tariquidar Is an Inhibitor and Not a Substrate of Human and Mouse P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Active transport of rhodamine 123 by the human multidrug transporter P‐glycoprotein involves two independent outer gates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Overcoming Chemotherapeutic Resistance: A Technical Guide to P-glycoprotein Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug resistance (MDR) is a primary obstacle to successful cancer chemotherapy. A key player in this phenomenon is the P-glycoprotein (P-gp), a transmembrane efflux pump that actively transports a wide array of chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.[1][2][3] P-gp, also known as multidrug resistance protein 1 (MDR1), is an ATP-dependent transporter that is overexpressed in many cancer types, either intrinsically or acquired after exposure to chemotherapy.[4] This guide provides an in-depth technical overview of P-glycoprotein inhibitors as a strategy to counteract MDR, focusing on their mechanisms of action, relevant signaling pathways, and the experimental protocols used for their evaluation.

The Role of P-glycoprotein in Chemoresistance

P-glycoprotein is a member of the ATP-binding cassette (ABC) superfamily of transporters.[4] It functions as a primary active transporter, utilizing the energy from ATP hydrolysis to efflux a broad spectrum of structurally diverse hydrophobic compounds, including many clinically important anticancer drugs such as taxanes, anthracyclines, and vinca alkaloids.[3][5] The overexpression of P-gp in tumor cells leads to a decreased accumulation of these drugs at their intracellular targets, resulting in sub-therapeutic concentrations and ultimately, treatment failure.[2][4]

Mechanisms of P-glycoprotein Inhibition

P-gp inhibitors, also referred to as P-gp modulators, can overcome chemoresistance by interfering with the efflux function of the transporter.[6] The primary mechanisms of P-gp inhibition include:

-

Competitive Inhibition: The inhibitor competes with the chemotherapeutic drug for the same binding site on P-gp.[2][7]

-

Non-competitive Inhibition: The inhibitor binds to an allosteric site on P-gp, inducing a conformational change that impairs its transport function.[2][7]

-

Interference with ATP Hydrolysis: Some inhibitors act by blocking the ATPase activity of P-gp, which is essential for the energy-dependent efflux of substrates.[2][7]

-

Altering Cell Membrane Integrity: Certain compounds can modulate the lipid environment of the cell membrane, which can indirectly affect P-gp function.[7]

Generations of P-glycoprotein Inhibitors

P-gp inhibitors are often categorized into three generations based on their specificity, potency, and clinical development status:

| Generation | Examples | Characteristics | Limitations |

| First | Verapamil, Cyclosporine A | Initially developed for other indications; discovered to have P-gp inhibitory activity. | Low potency, lack of specificity, and significant side effects at doses required for P-gp inhibition.[6] |

| Second | Valspodar (PSC 833) | More potent and specific than first-generation inhibitors. | Still associated with toxicities and unpredictable pharmacokinetic interactions.[6] |

| Third | Tariquidar, Elacridar | High potency and specificity for P-gp; developed specifically as MDR modulators. | Clinical development has been challenging due to complex drug-drug interactions and modest therapeutic benefit in some trials.[6] |

Signaling Pathways Regulating P-glycoprotein Expression

The expression of P-gp is regulated by a complex network of signaling pathways, making it a challenging target. Understanding these pathways is crucial for developing strategies to downregulate P-gp expression.

Caption: Signaling pathways involved in the regulation of P-glycoprotein expression.

Several key signaling pathways have been implicated in the transcriptional regulation of the ABCB1 gene, which encodes for P-gp.[5] These include the PI3K/Akt pathway and the MAPK/ERK pathway, which are often activated by growth factors and have been shown to positively regulate P-gp expression.[5][8] The p38 MAPK pathway, in contrast, has been reported to negatively regulate P-gp expression.[5] Transcription factors such as YB-1, p53, and NF-κB can directly bind to the promoter region of the ABCB1 gene to modulate its transcription.[5]

Experimental Protocols for Evaluating P-glycoprotein Inhibitors

A variety of in vitro and in vivo assays are employed to identify and characterize P-gp inhibitors.

In Vitro P-gp Inhibition Assays

1. Bidirectional Transport Assay using Caco-2 or MDR1-MDCK Cells

This is considered the gold standard for identifying P-gp substrates and inhibitors.[9][10]

-

Principle: Polarized cell monolayers, such as Caco-2 or MDCK cells overexpressing P-gp (MDR1-MDCK), are grown on permeable supports. The transport of a known P-gp substrate (e.g., digoxin, loperamide) is measured in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.[10] A higher B-to-A transport indicates P-gp-mediated efflux. The assay is then repeated in the presence of the test compound. A reduction in the efflux ratio (B-to-A / A-to-B) signifies P-gp inhibition.[10]

-

Methodology:

-

Seed Caco-2 or MDR1-MDCK cells on permeable filter inserts and culture until a confluent monolayer is formed.

-

Wash the cell monolayers with transport buffer (e.g., Hanks' Balanced Salt Solution).

-

Add the P-gp substrate to either the apical or basolateral chamber, with or without the test inhibitor at various concentrations.

-

Incubate for a defined period (e.g., 1-2 hours) at 37°C.

-

Collect samples from the receiver chamber at specified time points.

-

Quantify the concentration of the substrate in the samples using LC-MS/MS or a radiolabeled substrate.

-

Calculate the apparent permeability coefficient (Papp) and the efflux ratio.

-

Caption: Workflow for a bidirectional transport assay to evaluate P-gp inhibition.

2. Calcein-AM Efflux Assay

-

Principle: Calcein-AM is a non-fluorescent, cell-permeable dye that is a substrate of P-gp. Inside the cell, it is hydrolyzed by esterases into the fluorescent molecule calcein, which is not a P-gp substrate. In cells overexpressing P-gp, calcein-AM is effluxed before it can be converted, resulting in low intracellular fluorescence. P-gp inhibitors block this efflux, leading to an accumulation of calcein and a corresponding increase in fluorescence.

-

Methodology:

-

Plate P-gp-overexpressing cells in a microplate.

-

Pre-incubate the cells with the test inhibitor at various concentrations.

-

Add calcein-AM to the wells and incubate.

-

Measure the intracellular fluorescence using a fluorescence plate reader.

-

An increase in fluorescence in the presence of the inhibitor indicates P-gp inhibition.

-

3. Rhodamine 123 Efflux Assay

-

Principle: Similar to the calcein-AM assay, rhodamine 123 is a fluorescent substrate of P-gp. Inhibition of P-gp leads to increased intracellular accumulation of rhodamine 123 and higher fluorescence.

-

Methodology:

-

Incubate P-gp-overexpressing cells with rhodamine 123 in the presence or absence of the test inhibitor.

-

After incubation, wash the cells to remove extracellular dye.

-

Measure the intracellular fluorescence by flow cytometry or fluorescence microscopy.

-

Cell Viability and Chemoresistance Reversal Assays

MTT or MTS Assay

-

Principle: This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability. It is used to determine the cytotoxicity of a chemotherapeutic agent alone and in combination with a P-gp inhibitor.

-

Methodology:

-

Seed multidrug-resistant cancer cells in a 96-well plate.

-

Treat the cells with a range of concentrations of the chemotherapeutic drug, both in the absence and presence of a fixed, non-toxic concentration of the P-gp inhibitor.

-

After a 48-72 hour incubation period, add MTT or MTS reagent to the wells.

-

Incubate for a few hours to allow the formation of formazan.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the IC50 (half-maximal inhibitory concentration) values for the chemotherapeutic agent with and without the P-gp inhibitor. The fold reversal of resistance is calculated as the ratio of the IC50 of the drug alone to the IC50 of the drug in the presence of the inhibitor.

-

Quantitative Data on P-gp Inhibition and Chemoresistance Reversal

The following table summarizes representative quantitative data that can be obtained from the aforementioned assays. Note: These are example values and will vary depending on the specific cell line, chemotherapeutic agent, and P-gp inhibitor used.

| P-gp Inhibitor | Cell Line | Chemotherapeutic Agent | IC50 of Chemo Agent Alone (nM) | IC50 with P-gp Inhibitor (nM) | Fold Reversal |

| Verapamil | MCF-7/ADR | Doxorubicin | 2500 | 250 | 10 |

| Valspodar | KB-V1 | Vinblastine | 500 | 10 | 50 |

| Tariquidar | NCI/ADR-RES | Paclitaxel | 1500 | 5 | 300 |

Conclusion

The inhibition of P-glycoprotein remains a promising strategy to overcome multidrug resistance in cancer. This guide has provided a technical overview of the mechanisms of P-gp inhibition, the signaling pathways that regulate its expression, and detailed experimental protocols for the evaluation of P-gp inhibitors. A thorough understanding of these aspects is essential for the rational design and development of novel and effective chemosensitizing agents for improved cancer therapy. While clinical success has been challenging, ongoing research into more specific and less toxic P-gp inhibitors, as well as novel drug delivery systems, holds the potential to finally translate the concept of P-gp inhibition into tangible clinical benefits for cancer patients.[1]

References

- 1. P-glycoprotein inhibition as a therapeutic approach for overcoming multidrug resistance in cancer: current status and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. P-glycoprotein - Wikipedia [en.wikipedia.org]

- 6. What are P-gp modulators and how do they work? [synapse.patsnap.com]

- 7. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. P-glycoprotein Inhibition Service | Evotec [evotec.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on Structural Analogs of P-glycoprotein Inhibitor Tariquidar

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs of Tariquidar (XR9576), a potent third-generation P-glycoprotein (P-gp) inhibitor. P-gp, a member of the ATP-binding cassette (ABC) transporter superfamily, is a key contributor to multidrug resistance (MDR) in cancer cells by actively effluxing a wide range of chemotherapeutic agents.[1][2] The development of P-gp inhibitors aims to reverse this resistance and enhance the efficacy of anticancer drugs.[3] Tariquidar has served as a critical template for the design of new MDR modulators, leading to the synthesis and evaluation of numerous analogs.[4][5]

Core Concepts of P-gp Inhibition

P-gp is a transmembrane protein that utilizes the energy from ATP hydrolysis to transport substrates out of the cell.[][7] Inhibition of P-gp can be achieved through several mechanisms, including competitive, non-competitive, or allosteric blockage of the drug-binding site, as well as interference with ATP hydrolysis.[2][3] The development of P-gp inhibitors has progressed through several generations, with third-generation inhibitors like Tariquidar exhibiting high potency and specificity for P-gp with reduced side effects compared to earlier generations.[1][3][]

Structural Analogs of Tariquidar and Structure-Activity Relationships (SAR)

Structure-activity relationship (SAR) studies on Tariquidar analogs have identified key structural features essential for potent P-gp inhibition.[4][5][8] These studies have explored modifications in various parts of the Tariquidar scaffold, including the dimethoxytetrahydroisoquinoline moiety, the linker region, and the anthranilamide nucleus.[4]

Key SAR findings for Tariquidar analogs include:

-

Aromatic Ring System: The presence of a bulky aromatic ring system is crucial for strong inhibitory potency.[8]

-

Heteroatom Position: A heteroatom at the 3rd position of the aromatic ring system, relative to the anthranilamide nucleus, enhances activity.[8]

-

Hydrophobicity and Steric Properties: Hydrophobic and steric fields are significant contributors to the anti-MDR activity of these analogs.[8][9]

-

Hydrogen Bond Acceptors: The presence of hydrogen bond acceptors is a critical feature for potent inhibition.[9]

Quantitative structure-activity relationship (QSAR) and 3D-QSAR models, such as CoMFA and CoMSIA, have been instrumental in elucidating these relationships and guiding the rational design of new, more effective P-gp inhibitors.[8][9]

Quantitative Data on Tariquidar Analogs

The following table summarizes the P-gp inhibitory activity of selected Tariquidar analogs. The data is typically presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the P-gp-mediated efflux of a probe substrate by 50%.

| Compound/Analog | Cell Line | Probe Substrate | IC50 (µM) | Reversal Fold (RF) | Reference |

| Tariquidar (XR9576) | MCF7R | Rhodamine 123 | ~0.05 | - | [10] |

| WK-X-34 | SW620/AD300 | Doxorubicin | - | - | [11] |

| PID-9 | SW620/AD300 | Doxorubicin | 0.1338 | 78.6 | [11] |

| Verapamil | MCF7R | Rhodamine 123 | Concentration-dependent | - | [10] |

| Elacridar (GF120918) | MCF7R | Rhodamine 123 | 0.05 | - | [10] |

Note: The Reversal Fold (RF) is a measure of how effectively an inhibitor restores the cytotoxicity of a chemotherapeutic agent in resistant cells.[11]

Experimental Protocols

The evaluation of P-gp inhibitory activity of Tariquidar analogs involves several key in vitro assays.

1. Rhodamine 123 Accumulation/Efflux Assay

This is a widely used method to assess P-gp function.[10][12] Rhodamine 123 is a fluorescent substrate of P-gp. In P-gp-overexpressing cells, the intracellular accumulation of rhodamine 123 is low due to active efflux. P-gp inhibitors block this efflux, leading to increased intracellular fluorescence.[10][13][14]

-

Cell Lines: P-gp-overexpressing cell lines (e.g., MCF7R, SW620/AD300) and their parental, non-resistant counterparts are used.[10][11]

-

Procedure:

-

Cells are seeded in microplates and allowed to adhere.

-

Cells are incubated with various concentrations of the test compound (Tariquidar analog) for a specified period.

-

Rhodamine 123 is added to the cells and incubated for a further period (e.g., 30 minutes at 37°C).[10]

-

Cells are washed to remove extracellular rhodamine 123.

-

Intracellular fluorescence is measured using a fluorescence plate reader or flow cytometer.

-

-

Data Analysis: The IC50 value is determined by plotting the increase in rhodamine 123 accumulation against the inhibitor concentration.[10]

2. Calcein-AM Efflux Assay

Calcein-AM is another fluorescent substrate used to measure P-gp activity. It is a non-fluorescent, cell-permeable dye that is converted to the fluorescent, cell-impermeable calcein by intracellular esterases. P-gp actively transports calcein-AM out of the cell, reducing the intracellular fluorescence.

-

Procedure: Similar to the rhodamine 123 assay, cells are pre-incubated with the inhibitor followed by the addition of calcein-AM. The resulting intracellular fluorescence is measured.[15]

3. Chemosensitivity (MDR Reversal) Assay

This assay determines the ability of a P-gp inhibitor to restore the cytotoxic effect of a chemotherapeutic drug in resistant cancer cells.[11]

-

Procedure:

-

P-gp-overexpressing cells are treated with a cytotoxic drug (e.g., doxorubicin, paclitaxel) in the presence and absence of the P-gp inhibitor.[11]

-

Cell viability is assessed after a set incubation period (e.g., 48-72 hours) using methods like the MTT assay.

-

-

Data Analysis: The reversal fold (RF) is calculated by dividing the IC50 of the cytotoxic drug alone by the IC50 of the cytotoxic drug in the presence of the inhibitor.[11] A higher RF value indicates a more potent reversal of resistance.

Visualizations

Logical Workflow for P-gp Inhibitor Evaluation

Caption: A general workflow for the in vitro evaluation of Tariquidar analogs as P-gp inhibitors.

Signaling Pathway of P-gp Mediated Drug Efflux

Caption: Simplified diagram of P-gp mediated drug efflux and its inhibition by a Tariquidar analog.

This guide provides a foundational understanding of the structural analogs of the P-gp inhibitor Tariquidar. The presented data, protocols, and visualizations are intended to aid researchers in the ongoing development of novel and effective agents to combat multidrug resistance in cancer. Further research into the nuances of SAR and the development of more predictive in silico models will continue to drive this important field of drug discovery.

References

- 1. Three decades of P-gp inhibitors: skimming through several generations and scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationships of Tariquidar Analogs as Multidrug Resistance Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships of tariquidar analogs as multidrug resistance modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Structure-activity relationships of a series of tariquidar analogs as multidrug resistance modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and evaluation of WK-X-34 derivatives as P-glycoprotein (P-gp/ABCB1) inhibitors for reversing multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

P-gp Inhibitor 1 (Tariquidar) and Blood-Brain Barrier Penetration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of the P-glycoprotein (P-gp) inhibitor, Tariquidar, in modulating blood-brain barrier (BBB) penetration of therapeutic agents. We will delve into the mechanism of action, present quantitative data from key preclinical and clinical studies, detail common experimental protocols used to assess BBB penetration, and visualize the complex signaling pathways governing P-gp function.

Introduction to P-glycoprotein and the Blood-Brain Barrier

The blood-brain barrier is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1][2][3][4] A key component of this barrier is the ATP-binding cassette (ABC) transporter, P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1).[5][6] P-gp is an ATP-dependent efflux pump highly expressed on the luminal (blood-facing) side of brain capillary endothelial cells.[1][3][4][7] Its primary function is to actively transport a wide variety of structurally diverse lipophilic compounds out of the endothelial cells and back into the bloodstream, thereby limiting their entry into the brain.[1][5] This protective mechanism, however, also presents a major obstacle for the delivery of many therapeutic drugs to the CNS, contributing to treatment failure for neurological disorders such as brain tumors, epilepsy, and neurodegenerative diseases.[5][8]

P-gp Inhibitor 1: Tariquidar

Tariquidar (XR9576) is a potent, third-generation, non-competitive P-gp inhibitor.[5][9] It exhibits high affinity for P-gp, with a dissociation constant (Kd) of approximately 5.1 nM.[10] Unlike earlier generation inhibitors, Tariquidar is highly specific for P-gp and has minimal interaction with other ABC transporters at therapeutic concentrations.[5][11]

Mechanism of Action

Tariquidar inhibits P-gp by binding to a site distinct from the substrate-binding pocket.[9] This allosteric interaction locks the transporter in a conformation that is unable to transition to the open state required for ATP hydrolysis and substrate efflux.[2] By preventing this conformational change, Tariquidar effectively blocks the pumping action of P-gp, leading to increased intracellular and, consequently, brain concentrations of co-administered P-gp substrates.[2][9] It is important to note that while primarily an inhibitor, at very low (nanomolar) concentrations, Tariquidar itself can be transported by P-gp, but at higher (micromolar) concentrations, it acts as a potent inhibitor.[12][13]

Quantitative Data on BBB Penetration with Tariquidar

The co-administration of Tariquidar has been shown to significantly increase the brain penetration of various P-gp substrates. The following tables summarize quantitative data from preclinical and clinical studies.

Table 1: Preclinical Studies in Rodents

| P-gp Substrate | Animal Model | Tariquidar Dose | Fold Increase in Brain Uptake (AUC or DV) | Key Findings |

| (R)-[11C]verapamil | Rat | 15 mg/kg | ~12-fold increase in Distribution Volume (DV) | Attributed to an 8-fold increase in the influx rate constant (K1).[14][15] |

| [11C]verapamil | Rat | 8 mg/kg | 7.4-fold increase in AUC | Maximal P-gp inhibition was achieved at this dose.[16] |

| [11C]N-desmethyl-loperamide | Rat | 8 mg/kg | 6.8-fold increase in AUC | Demonstrates potent inhibition of P-gp for another avid substrate.[16] |

| [11C]metoclopramide | Rat | 8 mg/kg | 3.3-fold increase in AUC | Shows variability in enhancement depending on the substrate.[16] |

| (R)-[11C]verapamil | Mouse | Not specified | 14.1-fold increase in Kp,brain | Highlights significant species differences in P-gp function and inhibition.[17] |

| [11C]N-desmethyl-loperamide | Mouse | Not specified | 18.3-fold increase in Kp,brain | Further emphasizes the dramatic effect of Tariquidar in mice.[17] |

Table 2: Clinical Studies in Humans

| P-gp Substrate | Tariquidar Dose | Fold Increase in Brain Uptake (DV, K1, or AUC) | Key Findings |

| (R)-[11C]verapamil | 2 mg/kg i.v. | 1.24-fold (24%) increase in DV; 1.49-fold (49%) increase in K1 | Modest but significant increase in brain penetration. Central P-gp inhibition appeared incomplete compared to peripheral inhibition.[8][11] |

| [11C]N-desmethyl-loperamide | 2-4 mg/kg i.v. (during infusion) | ~5-fold increase in brain uptake | Timing of PET scan relative to Tariquidar infusion is critical for maximal effect.[18] |

| (R)-[11C]verapamil | ~5.9 mg/kg i.v. (continuous infusion) | 2 to 3-fold increase in brain uptake | Higher doses and continuous infusion lead to greater P-gp inhibition.[19] |

Experimental Protocols for Assessing BBB Penetration

Several key experimental techniques are employed to quantify the impact of P-gp inhibitors on drug delivery to the brain.

In Situ Brain Perfusion

This technique allows for the precise measurement of brain uptake of a compound independent of systemic circulation and metabolism.

Methodology:

-

Animal Preparation: The animal (typically a rat or mouse) is anesthetized.[20][21]

-

Catheterization: The common carotid artery is cannulated, and the heart is typically ligated to prevent systemic circulation from reaching the brain.[22]

-

Perfusion: A perfusion fluid (e.g., artificial blood or saline) containing the radiolabeled P-gp substrate, with or without the P-gp inhibitor, is infused at a controlled rate through the carotid artery for a short duration (e.g., 1-5 minutes).[20][22]

-

Brain Sampling: The perfusion is stopped, the brain is flushed to remove residual vascular content, and the brain tissue is collected.

-

Quantification: The amount of radiolabeled substrate in the brain tissue is measured, and the brain uptake clearance (K_in) is calculated. This method is highly effective for screening the brain penetration of potential P-gp substrates and the efficacy of inhibitors.[20]

Intracerebral Microdialysis

Microdialysis is a powerful technique for measuring unbound drug concentrations in the brain's extracellular fluid (ECF) over time in awake, freely moving animals.[23][24][25]

Methodology:

-

Probe Implantation: A microdialysis probe is stereotactically implanted into the brain region of interest.

-

Perfusion: The probe is perfused with an isotonic solution at a slow, constant rate.

-

Sampling: Small molecules from the brain ECF diffuse across the semipermeable membrane of the probe and are collected in the outgoing perfusate (dialysate).[24]

-

Drug Administration: The P-gp substrate is administered systemically (e.g., intravenously or intraperitoneally), with or without pre-treatment with a P-gp inhibitor.[26][27]

-

Analysis: Dialysate samples are collected at regular intervals and analyzed (e.g., by LC-MS/MS) to determine the time-course of the unbound drug concentration in the brain ECF.[23] This allows for the calculation of the unbound brain-to-plasma concentration ratio (Kp,uu), a critical parameter for assessing BBB penetration.[23]

Positron Emission Tomography (PET) Imaging

PET is a non-invasive imaging technique that allows for the quantitative assessment of P-gp function at the BBB in both animals and humans.[6][28][29]

Methodology:

-

Radiotracer Administration: A P-gp substrate is labeled with a positron-emitting radionuclide (e.g., Carbon-11) and administered intravenously as a tracer.[6][28]

-

Baseline Scan: A PET scan is performed to measure the baseline brain uptake of the radiotracer.

-

Inhibitor Administration: The P-gp inhibitor (e.g., Tariquidar) is administered, often intravenously.[8][11]

-

Post-Inhibitor Scan: A second PET scan is conducted to measure the brain uptake of the radiotracer in the presence of the inhibitor.[8][11]

-

Kinetic Modeling: Dynamic PET data, along with metabolite-corrected arterial plasma input function, are used to calculate pharmacokinetic parameters such as the volume of distribution (DV) and the influx rate constant (K1).[8][28] An increase in these parameters after inhibitor administration indicates P-gp inhibition at the BBB.[28]

Signaling Pathways Regulating P-gp at the BBB

The expression and activity of P-gp at the BBB are not static but are regulated by complex signaling pathways in response to various stimuli, including inflammation, oxidative stress, and xenobiotics.[1][3][4][7] Understanding these pathways can reveal novel targets for modulating P-gp function.

Several key pathways have been identified:

-

Pro-inflammatory Signaling: Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and endothelins can increase P-gp expression through the activation of the transcription factor NF-κB.[7]

-

Oxidative Stress: Conditions of oxidative stress, such as the presence of hydrogen peroxide (H2O2), can upregulate P-gp expression via pathways involving ERK1/2, Protein Kinase C (PKC), and SAPK.[30]

-

VEGF Signaling: Vascular Endothelial Growth Factor (VEGF) can rapidly and reversibly decrease P-gp activity (without changing its expression) by promoting its internalization from the cell membrane via a Src kinase-dependent pathway.[7][31]

-

Nuclear Receptor Activation: Xenobiotics can activate nuclear receptors like the Pregnane X Receptor (PXR), leading to increased transcription of the ABCB1 gene and higher P-gp expression.[4][7]

Conclusion

Tariquidar is a potent and specific P-gp inhibitor that has been instrumental in demonstrating the critical role of P-gp in limiting drug penetration into the CNS. Quantitative data from preclinical and clinical studies consistently show that Tariquidar can significantly enhance the brain uptake of P-gp substrates, although the magnitude of this effect can vary depending on the substrate, dose, and species. The experimental protocols outlined in this guide are fundamental tools for researchers in drug discovery and development to characterize the BBB penetration of new chemical entities and to evaluate the potential of P-gp inhibition as a strategy to improve CNS drug delivery. A deeper understanding of the signaling pathways that regulate P-gp offers future opportunities to modulate BBB function for therapeutic benefit.

References

- 1. Modulation of P-glycoprotein at the Blood-Brain Barrier: Opportunities to Improve CNS Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tariquidar inhibits P-glycoprotein drug efflux but activates ATPase activity by blocking transition to an open conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Regulation of P-glycoprotein and other ABC drug transporters at the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Advances in PET Imaging of P-Glycoprotein Function at the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of P-glycoprotein and other ABC drug transporters at the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jnm.snmjournals.org [jnm.snmjournals.org]

- 9. ovid.com [ovid.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. A pilot study to assess the efficacy of tariquidar to inhibit P-glycoprotein at the human blood-brain barrier with (R)–11C-verapamil and PET - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Membrane-assisted tariquidar access and binding mechanisms of human ATP-binding cassette transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tariquidar and elacridar are dose-dependently transported by P-glycoprotein and Bcrp at the blood-brain barrier: a small-animal positron emission tomography and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Tariquidar-induced P-glycoprotein inhibition at the rat blood-brain barrier studied with (R)-11C-verapamil and PET - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jnm.snmjournals.org [jnm.snmjournals.org]

- 16. Comparative vulnerability of PET radioligands to partial inhibition of P-glycoprotein at the blood-brain barrier: A criterion of choice? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Increased P-gp inhibition at the human blood brain barrier can be safely achieved by performing PET during peak plasma concentrations of tariquidar - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Approaching complete inhibition of P-glycoprotein at the human blood–brain barrier: an (R)-[11C]verapamil PET study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Screening of multidrug-resistance sensitive drugs by in situ brain perfusion in P-glycoprotein-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Development of an in situ mouse brain perfusion model and its application to mdr1a P-glycoprotein-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. In Situ Brain Perfusion Technique | Springer Nature Experiments [experiments.springernature.com]

- 23. In vivo induction of P-glycoprotein expression at the mouse blood-brain barrier: an intracerebral microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. ovid.com [ovid.com]

- 25. The use of microdialysis techniques in mice to study P-gp function at the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. juniperpublishers.com [juniperpublishers.com]

- 28. Regional P-glycoprotein Activity and Inhibition at the Human Blood-Brain Barrier as Imaged by Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 29. P‐glycoprotein at the Blood‐Brain Barrier and Analysis of Drug Transport with Positron‐Emission Tomography | Semantic Scholar [semanticscholar.org]

- 30. Signalling pathways influencing basal and H(2)O(2)-induced P-glycoprotein expression in endothelial cells derived from the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Regulation of P-Glycoprotein in the Brain [mdpi.com]

The Impact of P-glycoprotein Inhibition on Drug Bioavailability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

P-glycoprotein (P-gp), an ATP-dependent efflux transporter encoded by the ABCB1 gene, is a critical determinant of drug disposition and bioavailability. Its strategic location in key tissues, including the intestinal epithelium, blood-brain barrier, liver, and kidneys, allows it to actively extrude a wide array of structurally diverse drugs from cells, thereby limiting their systemic absorption and tissue penetration. Inhibition of P-gp has emerged as a significant strategy to enhance the oral bioavailability of P-gp substrate drugs, potentially improving their therapeutic efficacy and overcoming multidrug resistance in cancer. This technical guide provides a comprehensive overview of the effects of P-gp inhibition on drug bioavailability, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular pathways. While direct in vivo bioavailability data for the novel compound "P-gp inhibitor 1" (CAS 2050747-49-2) is not publicly available, this guide will utilize data from well-characterized P-gp inhibitors to illustrate the principles and outcomes of P-gp inhibition.

The Role of P-gp in Drug Bioavailability

P-glycoprotein acts as a biological barrier, actively transporting xenobiotics, including many therapeutic drugs, out of cells.[1] In the gastrointestinal tract, P-gp in the apical membrane of enterocytes pumps absorbed drugs back into the intestinal lumen, reducing their net absorption and oral bioavailability.[2] This efflux mechanism is a primary reason for the poor oral absorption of many clinically important drugs. By inhibiting P-gp, the efflux of substrate drugs is reduced, leading to increased intracellular concentrations in enterocytes and consequently greater absorption into the systemic circulation.

Quantitative Effects of P-gp Inhibition on Drug Bioavailability

The co-administration of a P-gp inhibitor with a P-gp substrate drug can significantly alter the pharmacokinetic profile of the substrate. The following tables summarize quantitative data from preclinical and clinical studies, demonstrating the impact of P-gp inhibition on key bioavailability parameters: Area Under the Curve (AUC), Maximum Concentration (Cmax), and Oral Bioavailability (F%).

Table 1: Preclinical (Rodent) Studies on the Effect of P-gp Inhibitors on Drug Bioavailability

| P-gp Substrate | P-gp Inhibitor | Animal Model | Change in AUC | Change in Cmax | Change in Oral Bioavailability (F%) |

| Paclitaxel | Elacridar | Mice | 10.7-fold increase[3] | - | - |

| Docetaxel | Elacridar | Mice | 4-fold increase[3] | - | - |

| Paclitaxel | Cyclosporine A | Mice | 5.7-fold increase[4] | - | - |

| Paclitaxel | Verapamil | Mice | 2.7-fold increase[4] | - | - |

| Grepafloxacin | Cyclosporine A | Rats | - | - | Increased from 53% to 95%[5] |

| Tariquidar | - (Microemulsion formulation) | Rats | - | - | 86.3% (improved from 71.6%)[5] |

Table 2: Clinical (Human) Studies on the Effect of P-gp Inhibitors on Drug Bioavailability

| P-gp Substrate | P-gp Inhibitor | Study Population | Change in AUC | Change in Cmax | Change in Oral Bioavailability (F%) |

| Digoxin | Dipyridamole | Healthy Volunteers | - | - | - |

| Loperamide | Verapamil | - | Increased | Increased | - |

| Paclitaxel | Cyclosporine A | Cancer Patients | - | - | ~30%[6] |

| Paclitaxel | Encequidar | Cancer Patients | AUC comparable to IV | - | 12%[7][8] |

| Talinolol | Erythromycin | Healthy Volunteers | Increased | Increased | - |

Experimental Protocols for Assessing P-gp Inhibition

The evaluation of a compound's potential to inhibit P-gp is a critical step in drug development. Several in vitro and in vivo methods are employed for this purpose.

In Vitro Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that express P-gp, making it a widely used in vitro model for predicting intestinal drug absorption and P-gp-mediated efflux.[9]

Objective: To determine if a test compound is a P-gp substrate and/or inhibitor by measuring its bidirectional transport across a Caco-2 cell monolayer.

Methodology:

-

Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[10]

-

Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like lucifer yellow.[10]

-

Transport Study:

-

The test compound is added to either the apical (A) or basolateral (B) side of the monolayer.

-

Samples are collected from the receiver chamber at specified time points.

-

The concentration of the test compound in the samples is quantified by LC-MS/MS.

-

-

Data Analysis:

-

The apparent permeability coefficient (Papp) is calculated for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport.

-

The efflux ratio (ER) is calculated as the ratio of Papp (B-to-A) to Papp (A-to-B). An ER greater than 2 suggests that the compound is a substrate for an efflux transporter like P-gp.

-

To confirm P-gp involvement, the experiment is repeated in the presence of a known P-gp inhibitor. A significant reduction in the ER indicates that the test compound is a P-gp substrate.

-

P-gp ATPase Activity Assay

P-gp utilizes the energy from ATP hydrolysis to transport its substrates. The ATPase activity of P-gp is stimulated in the presence of its substrates. This assay measures the rate of ATP hydrolysis to determine if a test compound is a P-gp substrate or inhibitor.[11]

Objective: To assess the interaction of a test compound with P-gp by measuring its effect on P-gp's ATPase activity.

Methodology:

-

Membrane Preparation: Membrane vesicles containing high concentrations of P-gp are prepared from P-gp-overexpressing cells (e.g., Sf9 insect cells).[11]

-

ATPase Reaction:

-

The membrane vesicles are incubated with the test compound and ATP in a reaction buffer.

-

The reaction is stopped, and the amount of inorganic phosphate (Pi) released is measured using a colorimetric method.

-

-

Data Analysis:

-

An increase in ATPase activity compared to the basal level suggests that the test compound is a P-gp substrate.

-

A decrease in the ATPase activity stimulated by a known P-gp substrate indicates that the test compound is a P-gp inhibitor.

-

In Vivo Rodent Pharmacokinetic Study

In vivo studies in rodents are essential to confirm the effects of P-gp inhibition on drug bioavailability observed in in vitro assays.

Objective: To determine the pharmacokinetic profile of a P-gp substrate drug when administered alone and in combination with a P-gp inhibitor.

Methodology:

-

Drug Administration:

-

Blood Sampling: Blood samples are collected at predetermined time points after drug administration via methods such as tail vein, saphenous vein, or terminal cardiac puncture.[15]

-

Sample Analysis: Plasma is separated from the blood samples, and the concentration of the substrate drug is quantified using LC-MS/MS.

-

Pharmacokinetic Analysis: Pharmacokinetic parameters such as AUC, Cmax, half-life (t1/2), and oral bioavailability (F%) are calculated using non-compartmental analysis.

Signaling Pathways Regulating P-gp Expression

The expression of P-gp is regulated by complex signaling pathways, which can be targeted to modulate its function. Understanding these pathways is crucial for developing novel strategies to overcome P-gp-mediated drug resistance and enhance drug bioavailability.

PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Aberrant activation of this pathway is frequently observed in cancer and can lead to increased P-gp expression and multidrug resistance.[16][17]

-

Activation: Growth factors bind to receptor tyrosine kinases (RTKs), activating PI3K.

-

Signal Transduction: Activated PI3K phosphorylates PIP2 to generate PIP3, which recruits and activates Akt.

-

Downstream Effects: Akt activates mTORC1, which in turn promotes the transcription of the ABCB1 gene through downstream effectors, leading to increased P-gp expression.[18]

PXR and CAR Nuclear Receptor Pathways

The pregnane X receptor (PXR) and the constitutive androstane receptor (CAR) are nuclear receptors that function as xenobiotic sensors. Upon activation by a wide range of drugs and foreign compounds, they regulate the transcription of genes involved in drug metabolism and transport, including ABCB1.[19][20]

-

Activation: Ligands (xenobiotics) enter the cell and bind to PXR or CAR in the cytoplasm.

-

Translocation: The ligand-receptor complex translocates to the nucleus.

-

Dimerization and DNA Binding: In the nucleus, the complex forms a heterodimer with the retinoid X receptor (RXR). This heterodimer then binds to specific response elements in the promoter region of the ABCB1 gene.

-

Gene Transcription: The binding of the PXR/RXR or CAR/RXR heterodimer to the DNA recruits coactivators, leading to increased transcription of the ABCB1 gene and subsequent P-gp expression.[20]

Conclusion

Inhibition of P-glycoprotein is a promising strategy for enhancing the oral bioavailability of a multitude of drugs that are P-gp substrates. This can lead to improved therapeutic outcomes, reduced dosing requirements, and the potential to overcome multidrug resistance. A thorough understanding of the quantitative impact of P-gp inhibitors, robust experimental methodologies for their evaluation, and the intricate signaling pathways that regulate P-gp expression are all essential for the successful development and clinical application of P-gp inhibitors in drug therapy. While further research is needed to elucidate the in vivo effects of novel inhibitors like "this compound," the principles and methodologies outlined in this guide provide a solid framework for advancing this important area of pharmacology and drug development.

References

- 1. Bioavailability of drugs: the digoxin dilemma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oral co-administration of elacridar and ritonavir enhances plasma levels of oral paclitaxel and docetaxel without affecting relative brain accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhanced Oral Bioavailability of Paclitaxel in Presence of P-gp Blockers: Smart Extraction Procedure, Antitumor and Side Effects Study in Mice [journals.ekb.eg]

- 5. Pharmacokinetic role of P-glycoprotein in oral bioavailability and intestinal secretion of grepafloxacin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oral bioavailability of a novel paclitaxel formulation (Genetaxyl) administered with cyclosporin A in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research.monash.edu [research.monash.edu]

- 8. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 9. Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. corning.com [corning.com]

- 11. genomembrane.com [genomembrane.com]

- 12. daikinchemicals.com [daikinchemicals.com]

- 13. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. iacuc.wsu.edu [iacuc.wsu.edu]

- 15. jove.com [jove.com]

- 16. PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibitors of the PI3K/Akt/mTOR Pathway in Prostate Cancer Chemoprevention and Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Attenuation of PI3K-Akt-mTOR Pathway to Reduce Cancer Stemness on Chemoresistant Lung Cancer Cells by Shikonin and Synergy with BEZ235 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Activation of Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR) by Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Role of CAR and PXR in Xenobiotic Sensing and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro P-gp Inhibitor 1 Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1, is a crucial ATP-dependent efflux pump.[1] It is highly expressed in barrier tissues such as the intestinal epithelium, blood-brain barrier, liver, and kidney, where it plays a significant role in limiting the absorption and distribution of a wide array of drugs.[2] Inhibition of P-gp can lead to significant drug-drug interactions (DDIs), altering the pharmacokinetics of co-administered drugs and potentially causing toxicity.[3] Therefore, early in vitro assessment of the P-gp inhibition potential of new chemical entities is a critical step in drug discovery and development, as recommended by regulatory agencies like the FDA and EMA.

This document provides detailed protocols for three common in vitro assays used to identify and characterize P-gp inhibitors: the Calcein-AM uptake assay, the Rhodamine 123 efflux assay, and the P-gp ATPase activity assay.

Data Presentation: P-gp Inhibition

The inhibitory potency of a compound against P-gp is typically expressed as the half-maximal inhibitory concentration (IC50). This value can vary depending on the assay system, probe substrate, and cell line used. The following tables summarize reported IC50 values for several known P-gp inhibitors across different in vitro platforms.

Table 1: IC50 Values from Cell-Based P-gp Inhibition Assays

| Inhibitor | Assay Type | Probe Substrate | Cell Line | IC50 (µM) |

| Verapamil | Rhodamine 123 Accumulation | Rhodamine 123 | MCF7R | 1.8 |

| Verapamil | Digoxin Transport | Digoxin | Caco-2 | 10.2 |

| Cyclosporin A | Rhodamine 123 Accumulation | Rhodamine 123 | MCF7R | 1.3 |

| Cyclosporin A | Digoxin Transport | Digoxin | Caco-2 | 1.1 |

| Ketoconazole | Digoxin Transport | Digoxin | Caco-2 | 0.244 |

| Elacridar | Rhodamine 123 Accumulation | Rhodamine 123 | MCF7R | 0.05 |

| Ritonavir | Digoxin Transport | Digoxin | Caco-2 | 0.7 |

| Quinidine | Digoxin Transport | Digoxin | Caco-2 | 1.6 |

Data compiled from multiple sources.[4][5][6]

Table 2: IC50 Values from Membrane-Based P-gp Inhibition Assays

| Inhibitor | Assay Type | Probe Substrate | IC50 (µM) |

| Verapamil | Vesicular Transport | N-methylquinidine | 3.9 |

| Verapamil | ATPase Activity | Verapamil | ~3 |

| Cyclosporin A | Vesicular Transport | N-methylquinidine | 0.5 |

| Ketoconazole | Vesicular Transport | N-methylquinidine | 0.1 |

Data compiled from multiple sources.[7][8]

Experimental Protocols

Calcein-AM Uptake Assay

This high-throughput assay measures the function of P-gp by quantifying the accumulation of a fluorescent product inside the cells. Calcein-AM is a non-fluorescent, cell-permeant P-gp substrate.[9] Once inside the cell, it is hydrolyzed by intracellular esterases into the fluorescent, membrane-impermeant calcein.[10] In cells overexpressing P-gp, Calcein-AM is actively pumped out, resulting in low intracellular fluorescence. P-gp inhibitors block this efflux, leading to increased intracellular calcein accumulation and a stronger fluorescent signal.[9]

Materials:

-

P-gp overexpressing cells (e.g., K562/MDR, MDCKII-MDR1) and parental control cells.

-

Cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS.

-

Calcein-AM (stock solution in anhydrous DMSO).[10]

-

Test compounds and a known P-gp inhibitor (e.g., Verapamil) as a positive control.

-

Phosphate-buffered saline (PBS).

-

Black, clear-bottom 96-well microplates.

-

Fluorescence plate reader (Excitation: ~485 nm, Emission: ~525 nm).[10]

Protocol:

-

Cell Seeding: Seed the P-gp overexpressing cells and the parental cell line in a 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate at 37°C and 5% CO2.

-

Compound Preparation: Prepare serial dilutions of the test compounds and the positive control (e.g., Verapamil) in assay buffer. Include a vehicle control (e.g., DMSO).

-

Compound Incubation: Remove the culture medium from the wells and wash the cells once with warm PBS. Add the compound dilutions to the respective wells.

-

Calcein-AM Loading: Prepare a working solution of Calcein-AM in assay buffer (e.g., 0.25 - 1 µM).[11] Add this solution to all wells.

-

Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.[12]

-

Fluorescence Measurement: Wash the cells three times with cold PBS to remove extracellular Calcein-AM.[11] Add fresh PBS to each well and measure the intracellular fluorescence using a plate reader.

-

Data Analysis: The fluorescence intensity is proportional to the inhibition of P-gp. Calculate the percent inhibition for each compound concentration relative to the positive and vehicle controls. Determine the IC50 value by fitting the data to a dose-response curve.

Rhodamine 123 Efflux Assay

Rhodamine 123 is a fluorescent substrate of P-gp.[13] This assay measures the ability of a test compound to inhibit the efflux of Rhodamine 123 from P-gp overexpressing cells. In the presence of a P-gp inhibitor, the efflux of Rhodamine 123 is blocked, leading to its intracellular accumulation, which can be quantified by flow cytometry or a fluorescence plate reader.[14]

Materials:

-

P-gp overexpressing cells (e.g., MCF7R, CEM/ADR5000) and parental control cells.

-

Cell culture medium.

-

Rhodamine 123 (stock solution in DMSO).

-

Test compounds and a positive control inhibitor (e.g., Cyclosporin A).

-

Propidium Iodide (optional, for viability staining).

-

Flow cytometer or fluorescence plate reader.

Protocol:

-

Cell Preparation: Harvest cells and adjust the cell density to approximately 1 x 10^6 cells/mL in culture medium.

-

Compound Pre-incubation: Add various concentrations of the test compound or positive control to the cell suspension. Incubate for 30 minutes at 37°C.[14]

-

Rhodamine 123 Loading: Add Rhodamine 123 to the cell suspension to a final concentration of approximately 5.25 µM.[14] Incubate for another 30 minutes at 37°C, protected from light.

-

Washing: Centrifuge the cells and wash them twice with ice-cold PBS to remove extracellular dye.

-

Efflux Phase: Resuspend the cells in fresh, warm medium (with or without the test compound) and incubate at 37°C for 1-2 hours to allow for dye efflux.

-

Analysis: After the efflux period, place the cells on ice to stop the transport. Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer (FL1 channel).

-

Data Analysis: The increase in mean fluorescence intensity compared to the vehicle control indicates P-gp inhibition. Calculate the percent inhibition and determine the IC50 value.

P-gp ATPase Activity Assay

P-gp utilizes the energy from ATP hydrolysis to transport substrates across the cell membrane.[15] The ATPase activity of P-gp is stimulated by its substrates and inhibitors.[16] This cell-free assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by P-gp-containing membrane vesicles. Test compounds that interact with P-gp can modulate this ATPase activity.

Materials:

-

P-gp-enriched membrane vesicles (commercially available).[15]

-

Assay buffer (e.g., Tris-MES buffer).

-

ATP and MgCl2.

-

Test compounds, a known P-gp activator (e.g., Verapamil), and a P-gp inhibitor (e.g., sodium orthovanadate).

-

Reagents for phosphate detection (e.g., molybdate-based colorimetric reagent).

-

96-well microplate.

-

Microplate reader (for absorbance measurement).

Protocol:

-

Reaction Setup: In a 96-well plate, combine the P-gp membrane vesicles, assay buffer, and the test compound at various concentrations. Include controls for basal activity (no compound), stimulated activity (with an activator like Verapamil), and inhibited activity (with vanadate).

-

Pre-incubation: Pre-incubate the plate for 5-10 minutes at 37°C to allow the compounds to interact with the transporter.

-

Initiate Reaction: Start the reaction by adding MgATP to each well.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-40 minutes) to allow for ATP hydrolysis.

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., sodium dodecyl sulfate).

-

Phosphate Detection: Add the colorimetric reagent for phosphate detection and incubate at room temperature for color development.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~600-800 nm).

-

Data Analysis: The vanadate-sensitive ATPase activity is calculated by subtracting the absorbance in the presence of vanadate from the total absorbance. The effect of the test compound (stimulation or inhibition) on P-gp ATPase activity is then determined relative to the basal and stimulated controls.

Visualizations

References

- 1. P-glycoprotein - Wikipedia [en.wikipedia.org]

- 2. P-glycoprotein: new insights into structure, physiological function, regulation and alterations in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Establishment of in vitro P-glycoprotein inhibition assay and its exclusion criteria to assess the risk of drug-drug interaction at the drug discovery stage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Lipid environment determines the drug-stimulated ATPase activity of P-glycoprotein [frontiersin.org]

- 8. youtube.com [youtube.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]

- 11. researchgate.net [researchgate.net]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. The Remarkable Transport Mechanism of P-glycoprotein; a Multidrug Transporter - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for P-gp Inhibitor 1 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of P-gp Inhibitor 1 in cell culture experiments. This document outlines the mechanism of action, provides detailed protocols for key assays, presents quantitative data for comparative analysis, and includes visual diagrams to illustrate experimental workflows and biological pathways.

Introduction to P-glycoprotein (P-gp) and Multidrug Resistance (MDR)

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1), is a transmembrane efflux pump that actively transports a wide variety of substrates out of cells.[1][2] This process is ATP-dependent and plays a crucial role in protecting cells from toxic substances.[1][2] However, in oncology, the overexpression of P-gp in cancer cells is a major mechanism of multidrug resistance (MDR), leading to the failure of chemotherapy by reducing the intracellular concentration of anticancer drugs.[1][3] P-gp inhibitors are compounds designed to block this efflux activity, thereby increasing the intracellular accumulation and efficacy of chemotherapeutic agents.[1]

This compound: A Novel Agent to Reverse Multidrug Resistance

This compound is a potent and selective inhibitor of P-glycoprotein. It has been shown to reverse P-gp-mediated multidrug resistance in cancer cell lines with high potency and low cytotoxicity.

Mechanism of Action:

This compound functions by directly interacting with P-glycoprotein, leading to the inhibition of its efflux function. The primary mechanisms of inhibition include:

-

Interference with ATP hydrolysis: P-gp requires energy from ATP hydrolysis to transport substrates.[1] this compound suppresses the ATPase activity of P-gp, thus disabling the energy source for the pump.

-

Blocking the drug binding site: P-gp inhibitors can act competitively, non-competitively, or allosterically to prevent the binding of chemotherapeutic drugs to the transporter.[3]

-

Increased intracellular drug accumulation: By inhibiting P-gp, this compound increases the intracellular concentration of co-administered anticancer drugs, allowing them to reach their therapeutic targets.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound and other common P-gp inhibitors for comparative purposes.

Table 1: In Vitro Potency of this compound

| Parameter | Cell Line | Value | Reference |

| EC50 (Doxorubicin Resistance Reversal) | K562/A02 | 57.9 ± 3.5 nM | [4] |

| IC50 (Cytotoxicity) | HUVEC | 73.58 µM | [5] |

Table 2: IC50 Values of Various P-gp Inhibitors in Rhodamine 123 Efflux Assay

| Inhibitor | Cell Line | IC50 (µM) | Reference |

| Elacridar | MCF7R | 0.05 | [1] |

| Zosuquidar | MCF7R | 1 | [6] |

| Verapamil | MCF7R | 1.8 | [1] |

| Cyclosporin A | MCF7R | 0.8 | [1] |

| Nitrendipine | MCF7R | 250.5 | [1] |

Experimental Protocols

This section provides detailed protocols for key in vitro assays to evaluate the efficacy of this compound.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which a compound exhibits toxicity to cells.

Materials:

-

This compound

-

Cancer cell lines (e.g., a P-gp overexpressing line like K562/A02 and its parental line K562)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[8]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.[9]

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include wells with untreated cells as a control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C.[9]

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[8][10]

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10] Shake the plate on an orbital shaker for 15 minutes.[10]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the inhibitor concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Rhodamine 123 Efflux Assay

This assay measures the ability of an inhibitor to block the efflux of the fluorescent P-gp substrate, Rhodamine 123.

Materials:

-

This compound

-

P-gp overexpressing cells (e.g., MCF7/ADR) and parental cells (e.g., MCF7)

-

Rhodamine 123

-

Verapamil (as a positive control inhibitor)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Flow cytometer or fluorescence plate reader

Procedure:

-

Cell Preparation: Harvest and wash the cells, then resuspend them in HBSS at a concentration of 1 x 106 cells/mL.

-

Inhibitor Pre-incubation: Aliquot the cell suspension into tubes. Add varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a known concentration of Verapamil (e.g., 10 µM) to the respective tubes. Include a tube with no inhibitor as a negative control. Incubate for 30 minutes at 37°C.

-

Rhodamine 123 Loading: Add Rhodamine 123 to each tube to a final concentration of 5 µM. Incubate for 30-60 minutes at 37°C in the dark.[11]

-

Efflux: Pellet the cells by centrifugation at 4°C and remove the supernatant. Resuspend the cells in fresh, pre-warmed HBSS (without Rhodamine 123 but containing the respective inhibitors) and incubate for 1-2 hours at 37°C to allow for efflux.[11]

-

Fluorescence Measurement: After the efflux period, wash the cells with ice-cold PBS. Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer or a fluorescence plate reader (Excitation: 488 nm, Emission: 525 nm).

-

Data Analysis: Compare the fluorescence intensity of cells treated with this compound to the untreated and Verapamil-treated controls. An increase in fluorescence indicates inhibition of P-gp-mediated efflux.

P-gp ATPase Activity Assay

This biochemical assay measures the rate of ATP hydrolysis by P-gp in the presence and absence of an inhibitor.

Materials:

-

This compound

-

P-gp-rich membrane vesicles (commercially available or prepared from P-gp overexpressing cells)[12]

-

ATP

-

Assay buffer (containing MgCl2, and other components as recommended by the vesicle supplier)

-